

An In-depth Technical Guide to alpha-Dgalactofuranose: IUPAC Nomenclature and Numbering

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Compound of Interest		
Compound Name:	alpha-D-galactofuranose	
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For researchers, scientists, and drug development professionals, a precise understanding of the structure and nomenclature of carbohydrates is paramount. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering conventions for **alpha-D-galactofuranose**, a furanose sugar of significant biological interest.

IUPAC Nomenclature and Numbering

The systematic naming of monosaccharides like **alpha-D-galactofuranose** follows a set of rules established by IUPAC to provide an unambiguous description of their structure.

- 1.1. Root Name, Configurational Prefix, and Ring Size:
- Galacto-: This prefix indicates the stereochemistry of the chiral centers, which is the same as that of the aldose galactose.
- Furanose: This suffix denotes a five-membered ring structure, analogous to furan, consisting of four carbon atoms and one oxygen atom.[1]
- -ose: The standard suffix for a sugar.
- 1.2. Anomeric Configuration (α):



The anomeric carbon (C1) is the new stereocenter formed upon cyclization. The alpha (α) configuration is assigned when the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (C6) in a Haworth projection.[1]

1.3. D/L Configuration:

The 'D' designation refers to the configuration of the stereocenter furthest from the anomeric carbon, which is C4 in the furanose ring. In the Fischer projection of the open-chain form of D-galactose, the hydroxyl group on C5 is on the right.

1.4. Numbering of the Ring:

The numbering of the carbon atoms in the furanose ring begins at the anomeric carbon (the carbon to the right of the ring oxygen in a standard Haworth projection) and proceeds sequentially around the ring. Therefore, the anomeric carbon is C1, followed by C2, C3, and C4, which form the ring with the oxygen atom. The remaining carbons, C5 and C6, form a side chain attached to C4.

The complete IUPAC name for the molecule is **alpha-D-galactofuranose**.[2] A more systematic name, though less commonly used, is (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[2]

Quantitative Data: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for **alpha-D-galactofuranose** in D₂O.



Atom No.	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	5.22	98.1
2	4.14	77.5
3	4.08	71.9
4	4.25	82.3
5	3.75	70.8
6a	3.65	63.2
6b	3.65	63.2

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols

The synthesis of **alpha-D-galactofuranose** derivatives is crucial for studying their biological roles and for the development of new therapeutics. Below is a representative protocol for the synthesis of a protected **alpha-D-galactofuranose** derivative.

Synthesis of 1,2,3,5,6-penta-O-acetyl-alpha-D-galactofuranose

This protocol is a multi-step process starting from D-galactose.

Step 1: Preparation of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose

- D-galactose is dissolved in a solution of acetone containing a catalytic amount of sulfuric acid or another suitable Lewis acid.
- The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate) and the solvent is removed under reduced pressure.



 The resulting syrup is purified by column chromatography on silica gel to yield 1,2:5,6-di-Oisopropylidene-α-D-galactofuranose.

Step 2: Selective deprotection of the 5,6-O-isopropylidene group

- The di-isopropylidene protected galactose is dissolved in an aqueous solution of a mild acid, such as acetic acid.
- The reaction is heated gently to selectively remove the more labile 5,6-isopropylidene group.
- · The reaction progress is monitored by TLC.
- Upon completion, the solvent is evaporated, and the product, 1,2-O-isopropylidene- α -D-galactofuranose, is purified.

Step 3: Acetylation

- 1,2-O-isopropylidene-α-D-galactofuranose is dissolved in a mixture of acetic anhydride and pyridine.
- The reaction is stirred at room temperature until acetylation is complete.
- The reaction mixture is then poured into ice-water and extracted with an organic solvent (e.g., dichloromethane).
- The organic layer is washed, dried, and concentrated to give the acetylated intermediate.

Step 4: Removal of the remaining isopropylidene group and final acetylation

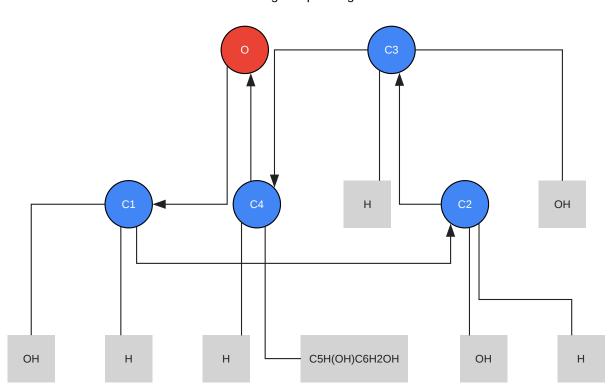
- The acetylated intermediate is treated with a stronger acid (e.g., trifluoroacetic acid) to remove the 1,2-isopropylidene group.
- After removal of the protecting group, the resulting free sugar is per-acetylated using acetic
 anhydride and a catalyst (e.g., sodium acetate) to yield the final product, 1,2,3,5,6-penta-Oacetyl-alpha-D-galactofuranose.
- The final product is purified by crystallization or column chromatography.



Visualizations

4.1. IUPAC Numbering of alpha-D-galactofuranose

The following diagram illustrates the IUPAC numbering convention for the **alpha-D-galactofuranose** ring structure.



IUPAC Numbering of alpha-D-galactofuranose

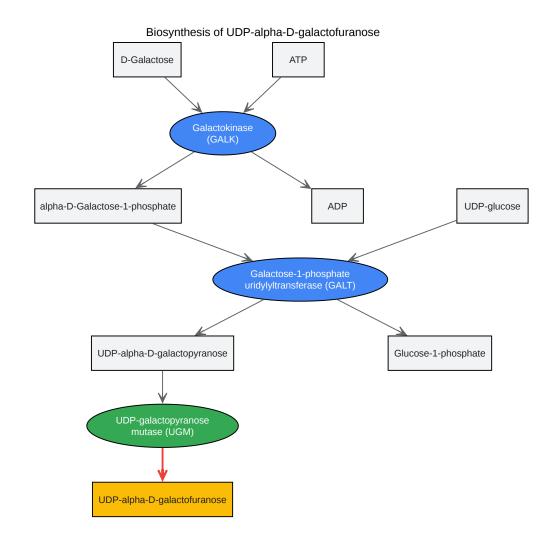
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Caption: IUPAC numbering of the alpha-D-galactofuranose ring.

4.2. Biosynthesis of UDP-alpha-D-galactofuranose

The biosynthesis of UDP-**alpha-D-galactofuranose** is a key metabolic pathway in many microorganisms. It serves as the activated sugar donor for the incorporation of galactofuranose into various glycoconjugates.





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Caption: Biosynthetic pathway of UDP-alpha-D-galactofuranose.

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References



- 1. Furanose Wikipedia [en.wikipedia.org]
- 2. alpha-D-Galactofuranose | C6H12O6 | CID 21627868 PubChem [pubchem.ncbi.nlm.nih.gov]
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